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Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608 Get Quote

This technical guide provides a comprehensive overview of the discovery, synthesis, and

mechanism of action of YTR107, a novel radiosensitizing agent. The information is intended for

researchers, scientists, and drug development professionals working in the fields of oncology

and radiation therapy.

Discovery of YTR107
YTR107 was identified through a forward chemical genetic approach coupled with cell-based

phenotypic screening.[1] A chemical library was synthesized and screened for compounds that

could sensitize cancer cells to ionizing radiation.[1] The initial screening utilized human HT29

colorectal adenocarcinoma cells, which harbor mutations in p53, PIK3CA, and BRAF.[2] From a

screen of 22 compounds, YTR107 emerged as a potent radiosensitizer, being twofold more

effective than the other two hits.[3]

Synthesis of YTR107
YTR107 is chemically known as 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-

2,4,6(1H,3H,5H)-trione.[1] While a detailed, step-by-step protocol for the synthesis of YTR107
is not publicly available, the synthesis of structurally similar analogs has been described and

likely follows a Knoevenagel condensation reaction.[4][5]

Representative Synthesis Protocol:
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A plausible synthesis route for YTR107 involves the reaction of N-benzylindole-3-

carboxaldehyde with barbituric acid.

Step 1: Synthesis of N-benzylindole-3-carboxaldehyde. This intermediate can be prepared

by reacting indole-3-carboxaldehyde with benzyl chloride in the presence of a base, such as

sodium hydroxide, in a suitable solvent like dichloromethane.[4]

Step 2: Knoevenagel Condensation. N-benzylindole-3-carboxaldehyde (1 mmol) is reacted

with barbituric acid (1.2 mmol) in a solvent such as methanol at room temperature.[4] The

reaction mixture is stirred until completion, and the resulting product, YTR107, is then

isolated and purified, likely through recrystallization or column chromatography. This reaction

typically yields the desired product in good amounts.[4]

Mechanism of Action
YTR107 functions as a radiosensitizer by targeting the molecular chaperone Nucleophosmin

(NPM1) and inhibiting the repair of DNA double-strand breaks (DSBs).[1][6]

Inhibition of NPM1 Recruitment
Following DNA damage by ionizing radiation, NPM1 is phosphorylated at threonine 199

(pT199-NPM1) and translocates to the sites of DSBs, which are marked by γH2AX

(phosphorylated histone H2AX).[1] This recruitment is a critical step in the homologous

recombination (HR) repair pathway.[6] YTR107 has been shown to bind to the N-terminal

domain of NPM1, which is crucial for its oligomerization, and prevents its recruitment to the

damaged chromatin.[7] This inhibition of NPM1 shuttling to DNA damage foci is a key aspect of

YTR107's mechanism.[1]

Disruption of Homologous Recombination
The failure of pT199-NPM1 to localize at DSBs disrupts the downstream signaling of the HR

pathway.[1] Specifically, YTR107 inhibits the formation of Rad51 foci, a key protein involved in

the strand invasion step of HR.[7] By preventing the proper assembly of the HR repair

machinery, YTR107 effectively suppresses the repair of DNA DSBs, leading to an accumulation

of lethal DNA damage in irradiated cancer cells.[6][7]

Signaling Pathway Diagram
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Caption: Mechanism of YTR107-induced radiosensitization.
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Experimental Data
Table 1: Radiosensitizing Effect of YTR107 on Various
Cancer Cell Lines

Cell Line Cancer Type
YTR107
Concentration (µM)

Dose Modifying
Factor (DMF) at
10% Survival

HT29
Colorectal

Adenocarcinoma
25 >1.5

D54 Glioblastoma 25 >1.5

PANC1 Pancreatic Carcinoma 25 >1.5

MDA-MB-231
Breast

Adenocarcinoma
25 >1.5

H460
Non-Small Cell Lung

Cancer
25 >1.5

HCC1806
Breast

Adenocarcinoma
25

Significant

radiosensitization

observed

Data compiled from multiple sources.[3][7]

Table 2: Effect of YTR107 on DNA Double-Strand Break
Repair (Neutral Comet Assay)
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Cell Line Treatment
Time Post-
Irradiation (min)

Comet Moment
(Arbitrary Units)

HCC1806 DMSO + 4 Gy 0 Increased

150 Reduced (Repair)

YTR107 (25 µM) + 4

Gy
0 Increased

150

Significantly higher

than DMSO (Inhibited

Repair)

This table summarizes the typical findings from neutral comet assays, indicating that YTR107
slows the repair of DNA double-strand breaks.[3]

Table 3: Effect of YTR107 on γH2AX Foci Kinetics in
H460 Cells

Treatment Time Post-Irradiation (hrs)
γH2AX
Immunofluorescence
(Relative Units)

DMSO + 4 Gy 1.5 Reduced

2.5 Further Reduced

YTR107 (25 µM) + 4 Gy 1.5
Significantly higher than

DMSO

2.5
Significantly higher than

DMSO (Delayed Elimination)

This table illustrates that YTR107 slows the elimination of γH2AX foci, which serves as a

surrogate marker for the repair of DNA DSBs.[1]

Experimental Protocols
Cell Culture and Irradiation
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Human cancer cell lines (e.g., HT29, D54, PANC1, MDA-MB-231, H460, HCC1806) are

maintained in their recommended culture media. For irradiation experiments, cells are treated

with the desired concentration of YTR107 (typically 25 µM) or vehicle control (DMSO) for a

specified period (e.g., 30 minutes to 2 hours) before, during, and after irradiation with a specific

dose of X-rays (e.g., 2-4 Gy).[3][8]

Colony Formation Assay
Cells are seeded at a low density in culture dishes and allowed to attach.

They are then treated with YTR107 or DMSO and irradiated.

After treatment, the cells are incubated for 10-14 days to allow for colony formation.

Colonies are fixed with methanol and stained with crystal violet.

Colonies containing 50 or more cells are counted, and the surviving fraction is calculated

relative to the non-irradiated control.

The Dose Modifying Factor (DMF) is calculated as the ratio of the radiation dose required to

reduce survival to 10% in control cells to that in YTR107-treated cells.[3][8]

Neutral Comet Assay
Cells are treated with YTR107 and irradiated on ice to prevent immediate repair.

Cells are then harvested and embedded in low-melting-point agarose on microscope slides.

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving

behind the nuclear DNA.

Electrophoresis is performed under neutral pH conditions, which allows broken DNA

fragments to migrate out of the nucleus, forming a "comet tail."

DNA is stained with a fluorescent dye (e.g., SYBR Gold), and images are captured using a

fluorescence microscope.
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The extent of DNA damage is quantified by measuring the comet tail moment (the product of

the tail length and the fraction of DNA in the tail).[3]

Immunofluorescence Staining for γH2AX and Rad51
Foci

Cells are grown on coverslips, treated with YTR107, and irradiated.

At various time points post-irradiation, the cells are fixed with paraformaldehyde and

permeabilized with Triton X-100.

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum

albumin).

Cells are incubated with primary antibodies against γH2AX or Rad51.

After washing, cells are incubated with fluorescently labeled secondary antibodies.

The coverslips are mounted on microscope slides with a mounting medium containing a

nuclear counterstain (e.g., DAPI).

Images are acquired using a confocal or fluorescence microscope, and the number of foci

per nucleus is quantified using image analysis software.

Affinity-Based Solid-Phase Resin Capture for Target
Identification

YTR107 is chemically modified with a linker (e.g., YTR119) and covalently linked to a solid-

phase resin (e.g., Dynabeads M-270 Amine).[3]

A control resin is prepared using a non-binding molecule like benzoic acid.[3]

Total protein lysate from a relevant cell line (e.g., HT29) is incubated with the YTR107-linked

and control resins.[3]

After incubation, the resins are washed extensively to remove non-specifically bound

proteins.
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The specifically bound proteins are eluted and separated by SDS-PAGE.

Protein bands that are unique to the YTR107-linked resin are excised, subjected to tryptic

digestion, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[3]

Experimental Workflow
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Caption: Workflow for the discovery and validation of YTR107.
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Conclusion
YTR107 is a novel small molecule that enhances the efficacy of ionizing radiation in cancer

cells. Its discovery through a phenotypic screen and subsequent target identification has

elucidated a new strategy for radiosensitization by inhibiting the DNA repair functions of NPM1.

The detailed mechanistic studies and preclinical data suggest that YTR107 holds promise as a

therapeutic agent to improve the outcomes of radiation therapy for a variety of cancers. Further

development and clinical investigation of YTR107 and similar compounds are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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